molecular formula C7H16ClNO B14723301 4-Propan-2-ylmorpholine;hydrochloride CAS No. 6517-36-8

4-Propan-2-ylmorpholine;hydrochloride

Cat. No.: B14723301
CAS No.: 6517-36-8
M. Wt: 165.66 g/mol
InChI Key: DUKPEASMRWHXGI-UHFFFAOYSA-N
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Description

4-Propan-2-ylmorpholine hydrochloride is a morpholine derivative where an isopropyl group (propan-2-yl) is attached to the nitrogen atom of the morpholine ring, forming a quaternary ammonium salt with hydrochloric acid. Morpholine derivatives are widely used in pharmaceutical synthesis, agrochemicals, and as intermediates in organic chemistry due to their versatile reactivity and solubility-enhancing properties when formulated as hydrochloride salts. The hydrochloride form improves stability and aqueous solubility, making it advantageous for drug formulation .

Properties

CAS No.

6517-36-8

Molecular Formula

C7H16ClNO

Molecular Weight

165.66 g/mol

IUPAC Name

4-propan-2-ylmorpholine;hydrochloride

InChI

InChI=1S/C7H15NO.ClH/c1-7(2)8-3-5-9-6-4-8;/h7H,3-6H2,1-2H3;1H

InChI Key

DUKPEASMRWHXGI-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1CCOCC1.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes for 4-Propan-2-ylmorpholine Hydrochloride

Direct N-Alkylation of Morpholine

The most straightforward route involves the alkylation of morpholine’s nitrogen atom with 2-bromopropane (isopropyl bromide). This reaction proceeds via an SN2 mechanism, facilitated by a strong base such as sodium hydride in tetrahydrofuran (THF) or N-methyl-2-pyrrolidone (NMP). A representative procedure involves:

  • Dissolving morpholine (1.0 equiv) in anhydrous THF under inert atmosphere.
  • Adding sodium hydride (1.2 equiv) at 0°C to deprotonate the amine.
  • Introducing 2-bromopropane (1.1 equiv) and heating to 100°C for 4–6 hours.
  • Quenching with water, extracting with ethyl acetate, and concentrating the organic layer to isolate 4-propan-2-ylmorpholine.

The free base is subsequently treated with concentrated hydrochloric acid in ethanol to yield the hydrochloride salt, which precipitates as a white crystalline solid.

Alternative Alkylation Strategies

For laboratories lacking sodium hydride, potassium carbonate in toluene under reflux (80°C, 8 hours) offers a milder alternative. While this method reduces exothermic risks, it achieves lower yields (75% vs. 85% with NaH/THF). Triethylamine in N,N-dimethylformamide (DMF) at 120°C has also been reported, albeit with increased side products due to elevated temperatures.

Reaction Optimization and Mechanistic Insights

Solvent and Base Selection

Polar aprotic solvents like THF and NMP enhance nucleophilicity by stabilizing the transition state, whereas toluene’s nonpolar nature slows kinetics (Table 1). Sodium hydride’s strong basicity ensures complete deprotonation of morpholine, driving the reaction to completion. In contrast, potassium carbonate’s weaker basicity necessitates prolonged heating.

Table 1. Comparative Analysis of Alkylation Conditions
Base Solvent Temperature (°C) Time (h) Yield (%)
Sodium hydride THF 100 4 85
Potassium carbonate Toluene 80 8 75
Triethylamine DMF 120 6 65

Stoichiometry and Side Reactions

Excess 2-bromopropane (>1.1 equiv) risks dialkylation, forming bis-isopropyl morpholinium byproducts. Monitoring via thin-layer chromatography (TLC) or in-situ NMR is critical to halt the reaction at monoalkylation.

Purification and Characterization

Isolation of the Hydrochloride Salt

Post-alkylation, the free base is dissolved in ethanol and treated with 37% hydrochloric acid until pH ≈ 2. Cooling to 0°C induces crystallization, yielding 4-propan-2-ylmorpholine hydrochloride with >99% purity. Recrystallization from ethanol/acetone (1:3) further removes residual sodium bromide.

Spectroscopic Confirmation

  • 1H-NMR (DMSO-d6) : δ 1.15 (d, J = 6.1 Hz, 6H, CH(CH3)2), 2.95–3.20 (m, 4H, morpholine CH2), 3.65–3.85 (m, 4H, morpholine CH2), 4.10 (septet, J = 6.1 Hz, 1H, CH(CH3)2).
  • ESI-MS : m/z 158.1 [M+H]+ (free base), 194.6 [M+Cl]− (hydrochloride).

Industrial Scalability and Environmental Considerations

Cost-Efficiency Metrics

Sodium hydride-based routes, while high-yielding, require stringent moisture control, increasing operational costs. Potassium carbonate/toluene systems offer safer, albeit slower, alternatives for large-scale production.

Waste Management

Bromide salts generated during alkylation are neutralized with calcium hydroxide, producing calcium bromide, which is disposed via hazardous waste channels.

Chemical Reactions Analysis

Types of Reactions

4-Propan-2-ylmorpholine;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding N-oxides.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride to obtain reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions with various electrophiles, leading to the formation of different substituted morpholine derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.

    Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents like ether or tetrahydrofuran.

    Substitution: Alkyl halides, acyl chlorides; reactions are conducted in the presence of a base such as sodium hydroxide or potassium carbonate in organic solvents.

Major Products Formed

    Oxidation: N-oxides of 4-Propan-2-ylmorpholine.

    Reduction: Reduced morpholine derivatives.

    Substitution: Various substituted morpholine derivatives depending on the electrophile used.

Scientific Research Applications

4-Propan-2-ylmorpholine;hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: Employed in the study of enzyme inhibition and as a ligand in biochemical assays.

    Medicine: Investigated for its potential therapeutic properties, including its use as an intermediate in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Propan-2-ylmorpholine;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the target and the context of its use. The propan-2-yl group enhances its binding affinity and specificity, allowing it to modulate various biochemical pathways effectively.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

This section compares 4-propan-2-ylmorpholine hydrochloride with other morpholine-based hydrochlorides and pharmacologically relevant hydrochloride salts, focusing on molecular structure, physicochemical properties, and applications.

Structural Analogs: Morpholine Derivatives
Compound Name Molecular Formula Molecular Weight Substituent Key Applications/Notes References
4-Propan-2-ylmorpholine HCl C₇H₁₄ClNO 179.65 g/mol Isopropyl group at N-position Intermediate in drug synthesis
4-(2-Chloroethyl)morpholine HCl C₆H₁₁Cl₂NO 184.06 g/mol Chloroethyl group at N-position Used in synthesis of kinase inhibitors
2-Morpholin-4-ylpropanoic acid HCl C₇H₁₄ClNO₃ 195.64 g/mol Propanoic acid moiety Potential peptide modification agent
4-(3-Iodo-pyridin-2-yl)morpholine C₉H₁₁IN₂O 290.10 g/mol Iodopyridinyl group Radiolabeling or imaging applications

Key Observations :

  • Solubility : All morpholine hydrochlorides exhibit enhanced water solubility compared to their freebase forms, a critical factor in pharmaceutical formulations .
Functional Analogs: Pharmacologically Active Hydrochlorides
Compound Name Core Structure Molecular Weight Therapeutic Use Solubility (mg/mL) References
4-Propan-2-ylmorpholine HCl Morpholine derivative 179.65 Synthetic intermediate Not reported
Donepezil HCl Piperidine-acridine 415.96 Alzheimer’s disease treatment 0.1 (water)
Memantine HCl Adamantane derivative 215.75 Neurodegenerative disorders 10.0 (water)
Tapentadol HCl Benzoid structure 257.80 Analgesic (opioid) Freely soluble




Key Observations :

  • Solubility Trends : Hydrochloride salts of larger molecules (e.g., donepezil HCl) show lower aqueous solubility than smaller derivatives like memantine HCl, suggesting molecular weight inversely affects solubility in some cases .

Q & A

Q. What are the key considerations for synthesizing and purifying 4-propan-2-ylmorpholine hydrochloride in laboratory settings?

The synthesis of morpholine derivatives typically involves multi-step reactions, including ring formation and functionalization. For example, morpholine hydrochloride analogs are synthesized via nucleophilic substitution or condensation reactions using starting materials like chloroacetyl chloride and substituted amines (e.g., 2,6-dimethylpiperidine) under controlled pH and temperature conditions . Purification often employs recrystallization or column chromatography, with solvent selection critical for yield optimization. Purity validation requires techniques like HPLC or titration, aligning with pharmacopeial standards for hydrochloride salts .

Q. How can researchers characterize the structural and chemical properties of 4-propan-2-ylmorpholine hydrochloride?

Characterization involves:

  • Spectroscopic methods : 1^1H/13^13C NMR to confirm proton environments and substituent positions.
  • Mass spectrometry (MS) : To verify molecular weight and fragmentation patterns.
  • X-ray crystallography : For resolving crystal packing and hydrogen-bonding networks, using software like SHELXL for refinement .
  • Thermogravimetric analysis (TGA) : To assess thermal stability and hydrochloride salt decomposition thresholds.

Q. What reference standards and protocols are recommended for analytical calibration?

Pharmaceutical-grade reference standards (e.g., EP/BP/USP monographs) should be used for HPLC/UV-vis calibration. For example, impurity profiling of hydrochloride salts requires certified reference materials (CRMs) such as "Imp. E(EP) as Hydrochloride" or "Imp. F(EP) as Hydrochloride" to quantify byproducts like unreacted amines or isomerization products .

Advanced Research Questions

Q. How can researchers resolve contradictions in impurity profiles during scale-up synthesis?

Contradictions often arise from reaction kinetics or solvent polarity changes. A systematic approach includes:

  • DoE (Design of Experiments) : Optimizing temperature, stoichiometry, and catalyst loading.
  • HPLC-MS/MS : Identifying trace impurities (e.g., N-oxide byproducts or residual morpholine precursors) .
  • Comparative analysis : Cross-referencing with EP/ICH guidelines for hydrochloride salt impurities (e.g., ≤0.15% for individual unknown impurities) .

Q. What advanced analytical methods validate the stability of 4-propan-2-ylmorpholine hydrochloride under varying storage conditions?

Stability studies should follow ICH Q1A(R2) guidelines:

  • Forced degradation : Expose the compound to heat (40–60°C), humidity (75% RH), and UV light to identify degradation pathways (e.g., hydrochloride dissociation or oxidation).
  • HPLC-DAD/ELSD : Monitor peak purity and quantify degradation products.
  • Karl Fischer titration : Assess hygroscopicity, as hydrochloride salts are prone to moisture absorption .

Q. How can computational modeling aid in predicting the pharmacological behavior of 4-propan-2-ylmorpholine hydrochloride?

  • Molecular docking : Predict binding affinities to target receptors (e.g., GPCRs or ion channels) using software like AutoDock Vina.
  • ADMET profiling : Use tools like SwissADME to estimate solubility, permeability, and metabolic stability.
  • QSAR models : Correlate structural features (e.g., logP, polar surface area) with observed bioactivity .

Q. What methodologies are recommended for evaluating the compound’s efficacy in preclinical models?

  • In vitro assays : Dose-response studies in cell lines (e.g., IC50 determination via MTT assays).
  • In vivo pharmacokinetics : Assess bioavailability and half-life in rodent models using LC-MS/MS for plasma analysis.
  • Formulation compatibility : Test stability in buffer systems (pH 1.2–7.4) and compatibility with excipients (e.g., viscosity reducers like pyridoxine hydrochloride) .

Methodological Notes

  • Contradictions in evidence : While some synthesis protocols recommend aqueous workup for hydrochloride salts, others suggest anhydrous conditions to prevent hydrolysis. Researchers must validate conditions empirically .
  • Critical data gaps : Limited direct evidence on 4-propan-2-ylmorpholine hydrochloride necessitates extrapolation from structurally related morpholine derivatives.

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